molecular formula C15H24ClNO B1456105 4-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-06-3

4-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1456105
CAS No.: 1219964-06-3
M. Wt: 269.81 g/mol
InChI Key: UROXZMPSEPYOGV-UHFFFAOYSA-N
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Description

4-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes.

Preparation Methods

The synthesis of 4-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-ethylphenol with 2-chloroethylpiperidine in the presence of a base to form the intermediate 4-[2-(4-Ethylphenoxy)ethyl]piperidine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

4-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives with different functional groups.

Scientific Research Applications

4-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular receptors and enzymes.

    Medicine: Research is conducted to explore its potential therapeutic effects, such as its use in the development of new drugs for treating various diseases.

    Industry: It is utilized in manufacturing processes, particularly in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. These interactions can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride can be compared with other similar compounds, such as:

    4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride: This compound has an ethoxy group instead of an ethyl group, which can lead to differences in its chemical and biological properties.

    4-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride: This compound has the ethyl group in a different position on the phenoxy ring, which can affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

4-[2-(4-ethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-2-13-3-5-15(6-4-13)17-12-9-14-7-10-16-11-8-14;/h3-6,14,16H,2,7-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROXZMPSEPYOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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